molecular formula C7H3N3S B13089213 Thiazolo[4,5-c]pyridine-4-carbonitrile CAS No. 1332387-68-4

Thiazolo[4,5-c]pyridine-4-carbonitrile

Cat. No.: B13089213
CAS No.: 1332387-68-4
M. Wt: 161.19 g/mol
InChI Key: GPLABEWOEVYIEI-UHFFFAOYSA-N
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Description

Thiazolo[4,5-c]pyridine-4-carbonitrile is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-c]pyridine-4-carbonitrile typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another approach involves the use of pyridine derivatives followed by thiazole heterocycle annulation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-c]pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine . The reactions are typically carried out in solvents such as ethanol under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions include various substituted thiazolo[4,5-c]pyridine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

Thiazolo[4,5-c]pyridine-4-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolo[4,5-c]pyridine-4-carbonitrile is unique due to its specific structural configuration, which allows for multiple reactive sites and wide-range modifications. This makes it a versatile scaffold for the development of novel pharmacologically active compounds .

Properties

CAS No.

1332387-68-4

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine-4-carbonitrile

InChI

InChI=1S/C7H3N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H

InChI Key

GPLABEWOEVYIEI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC=N2)C#N

Origin of Product

United States

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